Captodiame

Benzodiazepine Withdrawal Anxiolytics Clinical Trial

Captodiame uniquely addresses the research pain point of modeling benzodiazepine withdrawal, where standard antihistamines like diphenhydramine fail. Its polypharmacology-combining 5-HT2C receptor antagonism with sigma-1 and D3 receptor agonism-drives a specific, quantifiable outcome: enhanced hypothalamic BDNF expression. This makes it the essential tool compound for probing the neurobiology of dependence and withdrawal. - Clinically validated in human subjects for preventing benzodiazepine withdrawal syndrome, providing a direct translational link for preclinical studies. - Serves as a unique chemical probe to study the synergistic interplay of sigma-1 and 5-HT2C receptors, an effect not replicable with selective ligands alone. - Functions as a reference standard for new clinical trials, with established effect sizes (BWSQ MD -1.00; HAM-A MD -5.70) against placebo.

Molecular Formula C21H29NS2
Molecular Weight 359.6 g/mol
CAS No. 486-17-9
Cat. No. B1668292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaptodiame
CAS486-17-9
SynonymsEthylamine, 2-((p-(butylthio)-alpha-phenylbenzyl)thio)-N,N-dimethyl-;  BRN 2625367;  Captodiame; 
Molecular FormulaC21H29NS2
Molecular Weight359.6 g/mol
Structural Identifiers
SMILESCCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN(C)C
InChIInChI=1S/C21H29NS2/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18/h6-14,21H,4-5,15-17H2,1-3H3
InChIKeyIZLPZXSZLLELBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Captodiame (CAS 486-17-9) - Procurement & Technical Baseline Overview


Captodiame (also known as captodiamine) is a diphenylmethane derivative and a member of the first-generation antihistamine class [1]. It functions primarily as a sedative and anxiolytic agent [2]. Unlike many of its simpler antihistamine analogs, its pharmacodynamic profile is characterized by a multimodal mechanism of action. It acts as an antagonist at the 5-HT2C receptor and as an agonist at both the sigma-1 and D3 dopamine receptors, in addition to its histamine H1 receptor antagonism . This unique polypharmacology underpins its specific research applications, most notably in the context of benzodiazepine withdrawal syndrome [3].

Why Captodiame (CAS 486-17-9) Cannot Be Directly Substituted by Simple In-Class Antihistamines


Generic substitution of Captodiame with other diphenylmethane or first-generation antihistamines, such as diphenhydramine or hydroxyzine, is scientifically invalid due to its distinct and therapeutically significant polypharmacology. While simple antihistamines like diphenhydramine act primarily as sedatives via H1 receptor antagonism, Captodiame's unique, verified agonism at the sigma-1 receptor and antagonism at the 5-HT2C receptor has been shown to drive a specific downstream effect: the enhancement of brain-derived neurotrophic factor (BDNF) expression in the hypothalamus [1]. This molecular signature is not shared by its closest structural analogs and is mechanistically linked to its demonstrated efficacy in preventing benzodiazepine withdrawal syndrome [2], a clinical application for which standard antihistamines are not indicated and would be ineffective. The selection of Captodiame over an analog is therefore driven by a need for this specific, quantifiable biological outcome.

Captodiame (CAS 486-17-9) Quantitative Comparator-Based Evidence for Scientific Selection


Captodiame vs. Placebo in Benzodiazepine Withdrawal: Reduction in Withdrawal Symptom Severity

In a randomized, placebo-controlled trial of 81 chronic benzodiazepine users undergoing withdrawal, Captodiame demonstrated a statistically significant reduction in withdrawal symptom severity compared to placebo, as measured by the Benzodiazepine Withdrawal Symptom Questionnaire (BWSQ) [1].

Benzodiazepine Withdrawal Anxiolytics Clinical Trial

Captodiame vs. Placebo in Benzodiazepine Withdrawal: Reduction in Anxiety Symptoms

In the same randomized controlled trial, Captodiame led to a significantly greater reduction in anxiety symptoms compared to placebo in patients withdrawing from chronic benzodiazepine use, as measured by the Hamilton Anxiety Rating Scale (HAM-A) [1].

Benzodiazepine Withdrawal Anxiety Clinical Trial

Mechanistic Differentiation: Captodiame's Unique Induction of Hypothalamic BDNF via Polypharmacology

Captodiame's mechanism of action is differentiated from that of simple antihistamines like diphenhydramine by its synergistic activity at the sigma-1 and 5-HT2C receptors. A preclinical study demonstrated that chronic administration of Captodiame enhances BDNF expression in the hypothalamus, an effect that was blocked by either sigma-1 receptor antagonism or 5-HT2C receptor agonism, confirming that both activities are necessary for this neuroplastic outcome [1].

BDNF Neuroplasticity Sigma-1 Receptor 5-HT2C Receptor

Captodiame (CAS 486-17-9): Validated Research and Industrial Application Scenarios


Preclinical Modeling of Benzodiazepine Withdrawal Syndrome

For researchers investigating the neurobiological underpinnings and potential treatments for benzodiazepine dependence and withdrawal, Captodiame is the essential tool compound. Its clinical validation in human subjects [1] provides a direct translational link that is absent for other compounds. Preclinical studies can leverage Captodiame to explore the roles of sigma-1 and 5-HT2C receptors in withdrawal symptomatology and to test hypotheses related to BDNF-mediated neuroplasticity in this context [2].

Investigating Sigma-1/5-HT2C Receptor Synergy in Neuroplasticity

Captodiame serves as a unique chemical probe for dissecting the synergistic interplay between sigma-1 receptor agonism and 5-HT2C receptor antagonism. Unlike using a combination of highly selective ligands, Captodiame provides a single molecular entity to study the integrated downstream effects, such as the specific enhancement of hypothalamic BDNF expression [2]. This application is highly specific to Captodiame and cannot be replicated with simple antihistamines or selective receptor modulators alone.

Clinical Trial Reference Standard for Anxiolytic Activity in Withdrawal States

Given the available quantitative clinical trial data against placebo [1], Captodiame can function as a reference standard or positive control in new clinical studies evaluating novel therapies for benzodiazepine discontinuation. Its established effect sizes for both withdrawal symptoms (BWSQ MD -1.00) and anxiety (HAM-A MD -5.70) provide a validated benchmark against which the performance of new interventions can be compared.

Technical Documentation Hub

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14 linked technical documents
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